molecular formula C16H23NO10 B080930 D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate CAS No. 14086-90-9

D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate

Cat. No. B080930
CAS RN: 14086-90-9
M. Wt: 389.35 g/mol
InChI Key: OVPIZHVSWNOZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of D-Glucopyranose derivatives involves multiple steps, including acetylation and glycosylation. The process can yield various products depending on reaction conditions and substrates used. For example, 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(N-nitroso)acetamido-α- and β-D-glucopyranose synthesis has been described, with different decomposition products based on reaction environments (Llewellyn & Williams, 1973).

Molecular Structure Analysis

High-resolution mass spectrometry and crystal structure analyses are used to determine the detailed molecular structure of D-Glucopyranose derivatives. These methods provide insights into the fragmentation pathways and molecular conformations (Dougherty et al., 1973).

Chemical Reactions and Properties

D-Glucopyranose derivatives engage in various chemical reactions, forming different products based on the reagents and conditions. For instance, their reaction with alkyl and aryl amines leads to the formation of thioureido and thiazoline derivatives, showcasing the compound's versatility in chemical synthesis (Avalos Gonzalez et al., 1986).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structures, are crucial for understanding the behavior of D-Glucopyranose derivatives in different environments and their applications in synthesis and analytical processes. The crystal structure analysis provides detailed information on molecular conformations and packing (Noguchi et al., 1994).

Chemical Properties Analysis

The chemical properties, such as reactivity with different chemical groups and behavior under various conditions, are essential for their application in organic synthesis and pharmaceutical research. For example, the glycosylation reactions and the formation of oligosaccharides highlight the utility of D-Glucopyranose derivatives in constructing complex molecular architectures (Dasgupta & Anderson, 1990).

properties

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIZHVSWNOZMN-XIHUBIEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701175528
Record name D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate

CAS RN

14086-90-9
Record name D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14086-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
Reactant of Route 2
Reactant of Route 2
D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
Reactant of Route 3
Reactant of Route 3
D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
Reactant of Route 4
D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
Reactant of Route 5
Reactant of Route 5
D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
Reactant of Route 6
Reactant of Route 6
D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.